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Water carbonate water - 891258-60-9

Water carbonate water

Catalog Number: EVT-12730698
CAS Number: 891258-60-9
Molecular Formula: CH6O5
Molecular Weight: 98.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Carbonated water can be produced naturally through geological processes or artificially by dissolving carbon dioxide in water. The natural sources include mineral springs, where carbon dioxide is released from underground deposits. Artificial carbonation is achieved by pressurizing water with carbon dioxide gas, commonly used in beverages.

Classification

Water carbonate water can be classified based on its source (natural vs. artificial), composition (purity and mineral content), and its intended use (beverage, industrial applications, etc.). It is often categorized within the broader context of aqueous solutions containing dissolved gases and minerals.

Synthesis Analysis

Methods

The synthesis of water carbonate water involves several methods, primarily focusing on the carbonation process. One common method includes:

  • Direct Carbonation: Involves injecting carbon dioxide gas into water under high pressure. This method allows for the control of carbonation levels.

Technical Details

In laboratory settings, controlled experiments can be conducted to study the effects of varying pressures and temperatures on the solubility of carbon dioxide in water. The reaction can be represented as follows:

H2O+CO2H2CO3\text{H}_2\text{O}+\text{CO}_2\rightleftharpoons \text{H}_2\text{CO}_3

This equilibrium indicates the formation of carbonic acid, which can dissociate into bicarbonate and carbonate ions depending on pH levels.

Molecular Structure Analysis

Structure

The molecular structure of carbonated water primarily consists of water molecules (H₂O) and dissolved carbon dioxide (CO₂), which forms carbonic acid (H₂CO₃). The presence of carbonic acid introduces additional bicarbonate (HCO₃⁻) and carbonate ions (CO₃²⁻) into the solution when dissociated.

Data

The molecular weight of carbonic acid is approximately 62.03 g/mol, and its structural formula can be represented as:

H2CO3\text{H}_2\text{CO}_3

This structure plays a crucial role in buffering systems in natural waters, influencing pH levels and mineral solubility.

Chemical Reactions Analysis

Reactions

Water carbonate water participates in various chemical reactions, particularly those involving calcium carbonate. Key reactions include:

  • Carbonation Reaction:
Ca OH 2+CO2CaCO3+H2O\text{Ca OH }_2+\text{CO}_2\rightarrow \text{CaCO}_3+\text{H}_2\text{O}

This reaction illustrates how calcium hydroxide reacts with carbon dioxide to form calcium carbonate and water.

Technical Details

The above reaction is significant in processes such as mineral scaling in pipes and natural water systems. The precipitation of calcium carbonate from saturated solutions can lead to scale formation, impacting industrial operations.

Mechanism of Action

Process

The mechanism by which carbonated water interacts with minerals involves several steps:

  1. Dissolution: Carbon dioxide dissolves in water, forming carbonic acid.
  2. Ionization: Carbonic acid partially ionizes to produce bicarbonate and hydrogen ions.
  3. Precipitation: In the presence of calcium ions, bicarbonate can precipitate as calcium carbonate under certain conditions.

Data

The solubility product constant (KspK_{sp}) for calcium carbonate at 25°C is approximately 4.8×1094.8\times 10^{-9}, indicating its low solubility in neutral pH conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid with effervescence when exposed to atmospheric pressure.
  • Density: Varies based on carbonation level but typically around 1 g/cm³.
  • Taste: Slightly acidic due to dissolved carbonic acid.

Chemical Properties

  • pH: Typically ranges from 4 to 5 when carbonated.
  • Reactivity: Reacts with bases to produce salts and releases carbon dioxide upon heating or pressure reduction.

Relevant analyses show that increased pressure enhances the solubility of carbon dioxide, thereby increasing the acidity of the solution.

Applications

Scientific Uses

Water carbonate water has several applications across various fields:

  • Environmental Science: Used in studies related to mineral scaling and environmental impacts of carbonation in natural waters.
  • Material Science: Investigated for its role in synthesizing hydrogels through reactions involving alginate and calcium ions.
  • Food Industry: Commonly utilized in beverage production for flavor enhancement and preservation.

Recent studies have explored innovative uses such as transforming marine waste into hydrogels using carbonated water as a gelation agent, highlighting its versatility in scientific research and practical applications .

Historical Evolution and Sociocultural Adoption

Early Development of Artificial Carbonation Techniques (18th–19th Century)

Foundational Scientific Discoveries

The deliberate creation of carbonated water began with English scientist Joseph Priestley’s pivotal 1767 experiment in Leeds, England. By suspending water above fermenting beer vats, Priestley observed the absorption of "fixed air" (CO₂), noting its pleasant, acidic taste. He later documented a more controlled method in 1772 using sulfuric acid and chalk to produce CO₂, describing the resulting beverage as offering "peculiar satisfaction" [1] [2] [6]. This built upon earlier, less systematic observations: William Brownrigg had aerated water with CO₂ from mines in the 1740s, and Henry Cavendish developed aerating apparatuses in 1766 [2] [9]. Priestley’s work earned him the Royal Society’s Copley Medal in 1773, cementing carbonated water’s scientific legitimacy [2].

Commercialization and Mechanization

Swiss watchmaker Johann Jacob Schweppe transformed Priestley’s discovery into a commercial enterprise. In 1783, he engineered a compression system using hand-cranked pumps to dissolve CO₂ into water under pressure, founding Schweppes in Geneva. His "artificial mineral water" gained royal endorsement from Britain’s King William IV [1] [6]. Concurrently, Thomas Henry of Manchester scaled production by replacing Priestley’s bladder regulators with bellows, enabling bulk manufacturing [2]. By 1792, Schweppe moved operations to London, catalycing Europe-wide demand among elites who valued its perceived medicinal properties [2] [3]. The term "soda water" emerged from the addition of sodium bicarbonate to mimic natural mineral profiles and neutralize acidity [1] [9].

Table 1: Key Innovations in Early Carbonation Technology

YearInventorContributionSignificance
1767Joseph PriestleyBowl-suspension method using brewery CO₂First reproducible artificial carbonation
1772Joseph PriestleySulfuric acid + chalk CO₂ generationStandardized gas production
1783Jacob SchweppeHand-cranked compression pumpEnabled commercial bottling
1790sThomas HenryBellows-based pressure regulationScaled factory production

Industrialization of Bottled Carbonated Water: Global Commercialization Pathways

Technological and Packaging Advancements

The 19th century revolutionized carbonated water distribution. In 1830s America, Yale chemist Benjamin Silliman pioneered soda fountains using pressurized CO₂ tanks, making carbonated water accessible in pharmacies as a health tonic [6] [7]. Packaging innovations were equally critical: hand-blown glass bottles initially suffered from high breakage and leakage. The 1892 invention of the crown cap by William Painter provided hermetic seals, reducing CO₂ loss and enabling mass distribution [3]. Automated bottling lines emerging during the Industrial Revolution further amplified production capacity—factories could now fill thousands of bottles hourly, shifting carbonated water from luxury to household staple [3] [7].

Market Expansion and Corporate Growth

Schweppes’ success spawned global competitors. By 1900, brands like Perrier (France) and Selters (Germany) leveraged natural mineral springs, while others employed mechanical carbonation [6]. The U.S. market exploded with regional soda producers, evolving into conglomerates like PepsiCo and Coca-Cola, which initially sold carbonated water as a mixer base [8]. Modern production relies on high-pressure carbonators chilling water to 4–8°C before injecting industrial-grade CO₂ at 50–60 psi, achieving up to 8 g/L dissolution [1] [7]. Post-2000, home carbonation systems like SodaStream democratized production, reducing plastic waste and aligning with sustainability trends [6] [10].

Table 2: Global Carbonated Bottled Water Market Growth

Region2023 Market Value (USD Billion)2033 Projection (USD Billion)CAGR (2024–2033)
North America$12.1$31.710.2%
Europe$9.8$22.58.7%
Asia-Pacific$5.3$14.110.3%
Global Total$29.7$72.89.5%

Cultural Significance and Consumption Pattern Evolution

Health Perception and Social Rituals

Carbonated water’s initial popularity stemmed from therapeutic claims. 18th-century European spas prescribed it for digestive ailments, while 19th-century U.S. soda fountains billed it as a "temperance drink" alternative to alcohol [6] [9]. By the 1950s, it became a cocktail staple (e.g., gin and tonic), symbolizing sophistication [1]. Modern consumption is driven by health-conscious shifts: 68% of consumers view plain sparkling water as healthier than sugary sodas, accelerating demand for unsweetened variants [8] [10]. The "sober curious" movement further positions it as an alcohol substitute in mocktails [10].

Regional Preferences and Modern Trends

Cultural distinctions remain pronounced:

  • Europe: Germany and Italy prefer highly mineralized, naturally sparkling waters (e.g., Gerolsteiner, San Pellegrino), often consumed with meals [8].
  • North America: Flavored seltzers dominate, with brands like LaCroix offering exotic options (kiwi, watermelon) targeting millennials [10].
  • Asia-Pacific: Functional variants with added electrolytes or vitamins are trending, supporting active lifestyles [8].Digital media amplifies these trends—#SparklingWater has over 1.2 million TikTok posts, highlighting flavors and sustainable packaging [10].

Regulatory Frameworks for Mineral Water Classification and Labeling

International Standards and Definitions

Regulatory bodies enforce strict distinctions:

  • Natural Mineral Water: Must originate from protected underground sources with stable mineral content. Requires geological/hydrological certification (e.g., EU Directive 2009/54/EC) [5].
  • Spring Water: Bottled at source but lacks guaranteed mineral consistency.
  • Carbonated Water: May be tap water with added CO₂ and minerals (e.g., club soda).The EU mandates microbiological testing and bans disinfection treatments beyond filtration or ozonation (Commission Directive 2003/40/EC) [5]. Recognized waters (e.g., Selters, Vichy) are published in the Official Journal of the European Union [5].

Labeling and Composition Requirements

Labels must specify:

  • Mineral composition (e.g., "bicarbonate-rich" if >600 mg/L).
  • Treatment methods (e.g., "carbon dioxide added").
  • Source location (e.g., "bottled at spring").Added minerals (e.g., potassium bicarbonate) must not alter water’s "essential character" [5] [9]. In the U.S., the FDA classifies carbonated water as a "food of minimal nutritional value" regardless of additives [2] [9].

Properties

CAS Number

891258-60-9

Product Name

Water carbonate water

IUPAC Name

carbonic acid;dihydrate

Molecular Formula

CH6O5

Molecular Weight

98.06 g/mol

InChI

InChI=1S/CH2O3.2H2O/c2-1(3)4;;/h(H2,2,3,4);2*1H2

InChI Key

VZCFVXZALPZXDN-UHFFFAOYSA-N

Canonical SMILES

C(=O)(O)O.O.O

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